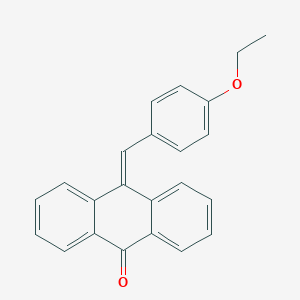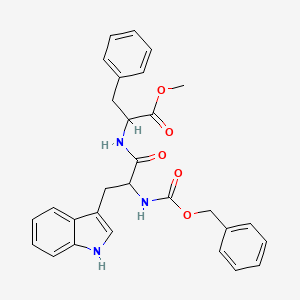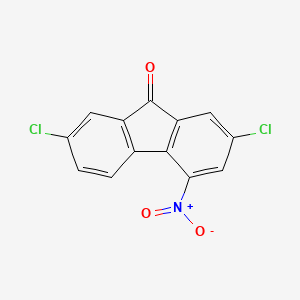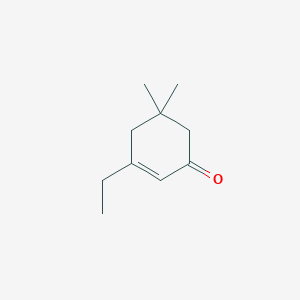
2,4,6-Trimethylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexane, characterized by the presence of three methyl groups at positions 2, 4, and 6, and two ketone groups at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylcyclohexane-1,3-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl acrylate with 3-pentanone under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods allow for the efficient production of large quantities of the compound while maintaining consistent quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and enhances the overall yield.
化学反応の分析
Types of Reactions
2,4,6-Trimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of halogenated or other substituted derivatives.
科学的研究の応用
2,4,6-Trimethylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
作用機序
The mechanism by which 2,4,6-Trimethylcyclohexane-1,3-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical responses. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects and mechanisms of action.
類似化合物との比較
Similar Compounds
2,2,6-Trimethylcyclohexane-1,4-dione: This compound has a similar structure but differs in the position of the ketone groups.
3,5,5-Trimethylcyclohexane-1,4-dione: Another similar compound with different methyl group positions and ketone placement.
Uniqueness
2,4,6-Trimethylcyclohexane-1,3-dione is unique due to its specific arrangement of methyl and ketone groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.
特性
CAS番号 |
20990-16-3 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
2,4,6-trimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-5-4-6(2)9(11)7(3)8(5)10/h5-7H,4H2,1-3H3 |
InChIキー |
FYGKCPHQIIGXCP-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(=O)C(C1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




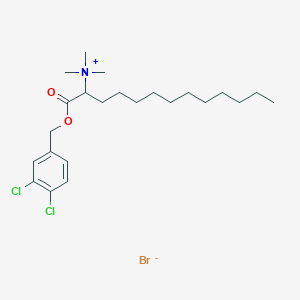


![Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]-](/img/structure/B11948871.png)




